6-Bromo-3-(pyridin-2-yl)-1H-indazole
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Overview
Description
6-Bromo-3-(pyridin-2-yl)-1H-indazole is a heterocyclic compound that features a bromine atom at the 6th position of the indazole ring and a pyridin-2-yl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with pyridine-2-carboxaldehyde in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(pyridin-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-(pyridin-2-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(pyridin-2-yl)-1H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-pyridinemethanol: Another brominated pyridine derivative with different functional groups.
Fluorinated Pyridines: Compounds with fluorine atoms instead of bromine, which exhibit different chemical and biological properties.
Uniqueness
6-Bromo-3-(pyridin-2-yl)-1H-indazole is unique due to its specific substitution pattern and the presence of both indazole and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
6-Bromo-3-(pyridin-2-yl)-1H-indazole is a heterocyclic compound characterized by an indazole core, a bromine atom at the 6-position, and a pyridine ring at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anti-cancer properties. The bromine substitution enhances reactivity, while the pyridine moiety influences pharmacological profiles.
Biological Activity Overview
Research indicates that indazole derivatives, including this compound, exhibit significant inhibitory effects on cancer cell proliferation. Various studies have explored its interaction with biological targets, revealing promising results in cancer treatment.
Key Findings
-
Anti-Cancer Properties :
- Preliminary studies suggest that this compound can inhibit the proliferation of several cancer cell lines, including lung and breast cancers. Modifications on the indazole structure lead to varying degrees of cytotoxicity against these cell lines.
- A comparative analysis of similar compounds showed that structural variations significantly affect biological activity. For instance, derivatives with different substituents exhibit distinct levels of potency against specific cancer types .
-
Mechanism of Action :
- Molecular docking studies indicate that this compound may interact with enzymes or receptors involved in cancer cell signaling pathways. Understanding these interactions can help optimize the compound's structure for enhanced efficacy.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes to its biological activity. A comparison with structurally similar compounds highlights its distinctive features:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Bromo-1H-indazole | Indazole core with bromine | Moderate anti-cancer activity |
5-Bromo-3-(pyridin-2-yl)-1H-indazole | Bromine at different position | Potential anti-cancer activity |
6-Bromo-3-(trifluoromethyl)-1H-indazole | Fluorinated derivative | Enhanced potency against certain cancers |
4-Methylpyridine Derivative | Different substitution pattern | Varies widely in biological activity |
This table illustrates how specific substitutions can enhance or diminish biological activity, emphasizing the importance of structural modifications in drug design.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Cytotoxicity Assays :
- Target Interaction Studies :
Pharmacokinetics
Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound:
Parameter | Mouse | Rat | Dog | Human Prediction |
---|---|---|---|---|
Clearance (Cl) | 1.87 L/h/kg | 1.54 L/h/kg | 0.84 L/h/kg | ∼0.88 L/h/kg |
Bioavailability (F) | 54% | 88% | 126% | ∼70% |
Half-life (t½) | 0.55 h | 0.97 h | 0.70 h | ∼0.70 h |
These parameters indicate favorable bioavailability and clearance rates, suggesting potential for clinical application.
Properties
CAS No. |
574758-37-5 |
---|---|
Molecular Formula |
C12H8BrN3 |
Molecular Weight |
274.12 g/mol |
IUPAC Name |
6-bromo-3-pyridin-2-yl-1H-indazole |
InChI |
InChI=1S/C12H8BrN3/c13-8-4-5-9-11(7-8)15-16-12(9)10-3-1-2-6-14-10/h1-7H,(H,15,16) |
InChI Key |
JVKLWUNCLZVPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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